
Bromisoval
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bromisoval kann durch Bromierung von Isovaleriansäure unter Verwendung der Hell-Volhard-Zelinsky-Reaktion synthetisiert werden, gefolgt von einer Reaktion mit Harnstoff . Die detaillierten Schritte sind wie folgt:
Bromierung von Isovaleriansäure: Isovaleriansäure reagiert mit Brom in Gegenwart von Phosphortribromid zu Alpha-Bromisovaleriansäure.
Bildung von Alpha-Bromisopentanoyl Bromid: Die Alpha-Bromisovaleriansäure wird weiter mit Phosphortribromid und Brom umgesetzt, um Alpha-Bromisopentanoyl Bromid zu bilden.
Kondensation mit Harnstoff: Das Alpha-Bromisopentanoyl Bromid wird dann mit Harnstoff kondensiert, um this compound zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeute, Reinheit und Kosteneffizienz optimiert. Das Verfahren beinhaltet die Absorption von Bromwasserstoffgas, das während der Produktion entsteht, um Bromwasserstoffsäure zu erhalten, die umfassend genutzt werden kann, wodurch die Abfallabgabe reduziert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bromisoval durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: this compound kann aufgrund des Vorhandenseins des Bromatoms an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Isovaleriansäure und Harnstoffderivate zu ergeben.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine.
Hydrolyse: Saure oder basische Bedingungen mit Reagenzien wie Salzsäure oder Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte hängen von dem verwendeten Nukleophil ab; beispielsweise würden Hydroxidionen Alkoholderivate ergeben.
Hydrolyse: Die Hauptprodukte sind Isovaleriansäure und Harnstoffderivate.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 223.07 g/mol
Bromisoval belongs to the class of organic compounds known as carboximidic acids and derivatives. Its mechanism of action primarily involves the potentiation of GABAergic neurotransmission in the central nervous system, which contributes to its sedative effects .
Clinical Applications
-
Sedative and Hypnotic Uses
- This compound is primarily indicated for the treatment of insomnia and anxiety disorders. It acts by enhancing the effects of gamma-aminobutyric acid (GABA), leading to increased sedation .
- Case Study: A study highlighted its effectiveness in managing sleep disturbances in patients with anxiety disorders, demonstrating significant improvements in sleep quality and duration .
-
Anti-inflammatory Effects
- Recent research indicates that this compound exhibits anti-inflammatory properties, particularly in the context of sepsis. In animal models, it has been shown to ameliorate sepsis by reducing serum levels of interleukin-6 (IL-6), a key pro-inflammatory cytokine .
- Data Table: Effects on Inflammatory Markers
Treatment IL-6 Level Reduction Model This compound Significant Septic Rats Control Group No significant change Septic Rats
-
Management of Inflammatory Skin Disorders
- This compound has been investigated for its potential in treating inflammatory skin conditions. It suppresses pro-inflammatory responses induced by Toll-like receptor (TLR) ligands, showing effects comparable to corticosteroids but with fewer side effects .
- Case Study: A clinical trial assessed its efficacy in patients with dermatitis, reporting marked improvement in symptoms without significant adverse effects.
Safety and Toxicity
Despite its therapeutic benefits, chronic use of this compound has been associated with bromine poisoning, highlighting the need for careful monitoring during treatment . Adverse effects may include neurological symptoms similar to those seen in other sedatives, necessitating caution in long-term use.
Wirkmechanismus
Bromisoval exerts its effects by modulating the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to sedative and hypnotic effects . The compound’s mechanism is similar to that of barbiturates, which also enhance GABA activity .
Vergleich Mit ähnlichen Verbindungen
Acecarbromal: A related compound with similar hypnotic effects but different pharmacokinetic properties.
Apronal: Another sedative compound with a different chemical structure but similar therapeutic uses.
Uniqueness of Bromisoval: this compound is unique due to its specific chemical structure, which allows it to be synthesized efficiently and used in combination with nonsteroidal anti-inflammatory drugs. Its relatively shorter half-life compared to carbromal makes it less cumulative in tissues, potentially reducing long-term toxicity .
Biologische Aktivität
Bromisoval, also known as bromovalerylurea, is a compound recognized for its sedative and hypnotic properties. It belongs to the class of organic compounds known as carboximidic acids and derivatives, with a molecular weight of approximately 223.07 g/mol. Initially discovered by Knoll in 1907 and patented in 1909, this compound has been utilized primarily in treating anxiety and sleep disorders due to its ability to modulate gamma-aminobutyric acid (GABA) activity, a key neurotransmitter that reduces neuronal excitability across the nervous system .
This compound functions by enhancing GABAergic transmission, which leads to increased inhibitory effects on neuronal activity. This mechanism underlies its sedative effects, making it relevant in clinical settings for managing conditions related to anxiety and insomnia.
Anti-inflammatory Effects
Recent studies have highlighted this compound's anti-inflammatory properties, particularly in vitro. Research indicates that this compound suppresses the release of nitric oxide (NO) and proinflammatory cytokines in lipopolysaccharide (LPS)-treated BV2 cells, a murine microglial cell line. It inhibits the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and the expression of interferon regulatory factor 1 (IRF1). Notably, the suppressive effects of this compound on NO release are more pronounced than those observed with the Janus kinase 1 (JAK1) inhibitor filgotinib .
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits significant central nervous system (CNS) depressant activity. The effective dose for inducing sedation (ISD50) is approximately 0.35 mmol/kg, while the acute toxicity level (LD50) is around 3.25 mmol/kg when administered intraperitoneally in male mice . These findings indicate that this compound is one of the most potent central depressants among its class.
Parameter | Value |
---|---|
ISD50 (mmol/kg) | 0.35 |
LD50 (mmol/kg) | 3.25 |
Case Studies
A study conducted on male BLAB C strain mice evaluated the CNS depressant activity of this compound using the Barbituric Sleeping Time (BST) method. The results indicated that this compound significantly prolonged sleep duration compared to control groups, with peak activity observed at 60 minutes post-administration . This study underscores this compound's efficacy as a sedative agent.
Safety and Regulatory Status
Despite its therapeutic potential, this compound has faced scrutiny regarding safety concerns, leading to its ban in several countries due to adverse effects associated with its use. These include risks related to dependence and toxicity, which have limited its application in modern medicine.
Eigenschaften
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
Record name | Bromovalerylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromisoval [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromisoval | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromisoval | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMISOVAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.